molecular formula C10H12FNO3 B2813235 4-Fluoro-1-isobutoxy-2-nitrobenzene CAS No. 640768-03-2

4-Fluoro-1-isobutoxy-2-nitrobenzene

Cat. No. B2813235
M. Wt: 213.208
InChI Key: OYFUJWGXUCLYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-1-isobutoxy-2-nitrobenzene” is a chemical compound with the molecular formula C10H12FNO3 . It is an aryl fluorinated building block, and a common intermediate used for the synthesis of many industrially useful compounds .

Scientific Research Applications

Synthesis and Characterization

Fluorinated nitrobenzenes serve as key intermediates in the synthesis of complex organic molecules due to their reactivity. For instance, compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized with high yields, showcasing the potential for creating fluorinated aromatic compounds with specific functional groups that can further undergo chemical transformations (Sweeney, McArdle, & Aldabbagh, 2018). This example illustrates the broad synthetic utility of fluorinated nitrobenzenes in organic chemistry, suggesting that 4-Fluoro-1-isobutoxy-2-nitrobenzene could be similarly utilized in the synthesis of novel materials or pharmaceuticals.

Electronic Properties and Molecular Ordering

The presence of fluorine and nitro groups significantly impacts the electronic properties of benzene derivatives, affecting their molecular ordering and phase behavior. Studies on smectogenic compounds, including fluorinated nitrobenzenes, highlight the influence of these substituents on intermolecular interactions and molecular dynamics, guided by quantum mechanics and computational simulations (Ojha, 2005). Such insights are crucial for designing materials with specific optical or electronic characteristics, indicating potential research applications for 4-Fluoro-1-isobutoxy-2-nitrobenzene in materials science.

Environmental and Analytical Chemistry

Derivatives of fluoronitrobenzenes are often studied for their environmental impact and analytical detection. The sensitivity of methods for detecting semi-volatile compounds like nitrobenzenes in water using solid-phase microextraction highlights the relevance of understanding the chemical behavior and environmental fate of such compounds (Horng & Huang, 1994). Research on 4-Fluoro-1-isobutoxy-2-nitrobenzene could extend into environmental monitoring and the development of sensitive detection methods for pollutants.

properties

IUPAC Name

4-fluoro-1-(2-methylpropoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-7(2)6-15-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFUJWGXUCLYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-isobutoxy-2-nitrobenzene

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